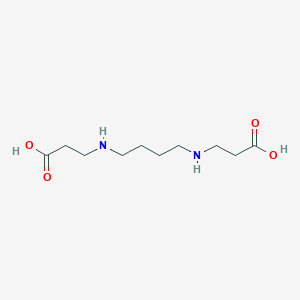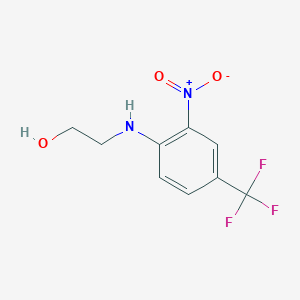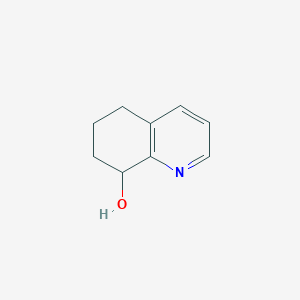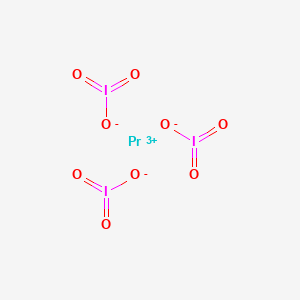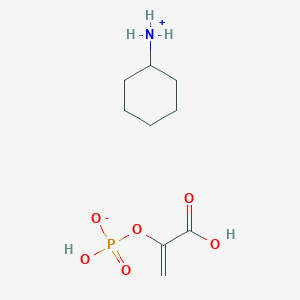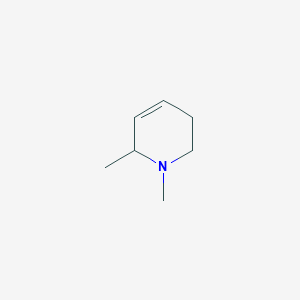![molecular formula C23H20N4O B083886 2-Pyrazolin-5-one, 4-[[p-(dimethylamino)phenyl]imino]-1,3-diphenyl- CAS No. 13617-68-0](/img/structure/B83886.png)
2-Pyrazolin-5-one, 4-[[p-(dimethylamino)phenyl]imino]-1,3-diphenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Pyrazolin-5-one, 4-[[p-(dimethylamino)phenyl]imino]-1,3-diphenyl- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is known for its unique properties, including its ability to act as an antioxidant, anti-inflammatory, and antimicrobial agent.
科学的研究の応用
2-Pyrazolin-5-one, 4-[[p-(dimethylamino)phenyl]imino]-1,3-diphenyl- has been extensively studied for its potential applications in various fields. One of the most significant applications of this compound is in the field of medicine. It has been shown to have potent antioxidant and anti-inflammatory properties, which make it a potential candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
作用機序
The exact mechanism of action of 2-Pyrazolin-5-one, 4-[[p-(dimethylamino)phenyl]imino]-1,3-diphenyl- is not fully understood. However, it is believed that the compound works by scavenging free radicals and reducing oxidative stress. It also inhibits the production of pro-inflammatory cytokines, which reduces inflammation.
Biochemical and Physiological Effects:
Studies have shown that 2-Pyrazolin-5-one, 4-[[p-(dimethylamino)phenyl]imino]-1,3-diphenyl- has a range of biochemical and physiological effects. It has been shown to reduce lipid peroxidation, increase the activity of antioxidant enzymes, and inhibit the production of reactive oxygen species. It also has anti-inflammatory effects, reducing the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One of the main advantages of using 2-Pyrazolin-5-one, 4-[[p-(dimethylamino)phenyl]imino]-1,3-diphenyl- in lab experiments is its potent antioxidant and anti-inflammatory properties. It is also relatively easy to synthesize and has a high yield. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of this compound.
将来の方向性
There are several future directions for the research of 2-Pyrazolin-5-one, 4-[[p-(dimethylamino)phenyl]imino]-1,3-diphenyl-. One potential direction is to explore its potential as a therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to investigate its potential as a food preservative due to its antimicrobial properties. Additionally, further studies are needed to determine the optimal dosage and potential side effects of this compound.
合成法
The synthesis of 2-Pyrazolin-5-one, 4-[[p-(dimethylamino)phenyl]imino]-1,3-diphenyl- involves the reaction of 4-dimethylaminobenzaldehyde with 1,3-diphenyl-1H-pyrazol-5(4H)-one in the presence of a catalyst. This reaction results in the formation of the desired compound with a yield of around 80%.
特性
CAS番号 |
13617-68-0 |
|---|---|
製品名 |
2-Pyrazolin-5-one, 4-[[p-(dimethylamino)phenyl]imino]-1,3-diphenyl- |
分子式 |
C23H20N4O |
分子量 |
368.4 g/mol |
IUPAC名 |
4-[4-(dimethylamino)phenyl]imino-2,5-diphenylpyrazol-3-one |
InChI |
InChI=1S/C23H20N4O/c1-26(2)19-15-13-18(14-16-19)24-22-21(17-9-5-3-6-10-17)25-27(23(22)28)20-11-7-4-8-12-20/h3-16H,1-2H3 |
InChIキー |
OLAXNRMGEXBDBF-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)N=C2C(=NN(C2=O)C3=CC=CC=C3)C4=CC=CC=C4 |
正規SMILES |
CN(C)C1=CC=C(C=C1)N=C2C(=NN(C2=O)C3=CC=CC=C3)C4=CC=CC=C4 |
同義語 |
4-[[4-(Dimethylamino)phenyl]imino]-2,4-dihydro-2,5-diphenyl-3H-pyrazol-3-one |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



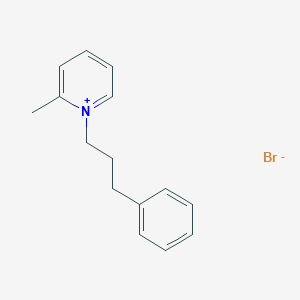

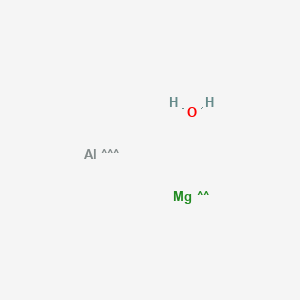
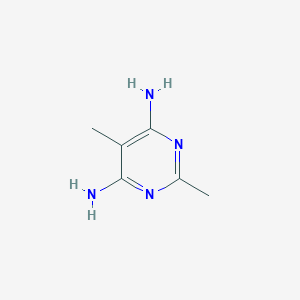
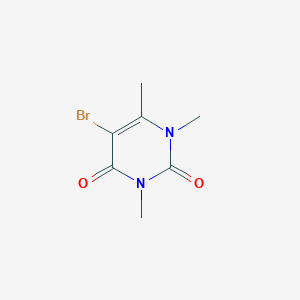
![N,N-Dimethyl-1H-benzo[d]imidazole-2-carboxamide](/img/structure/B83812.png)
![6-Bromo-2-trifluoromethyl-3H-imidazo[4,5-b]pyridine](/img/structure/B83813.png)
